molecular formula C8H7F3O B2388300 [2-(Difluoromethyl)-3-fluorophenyl]methanol CAS No. 1785434-24-3

[2-(Difluoromethyl)-3-fluorophenyl]methanol

Cat. No.: B2388300
CAS No.: 1785434-24-3
M. Wt: 176.138
InChI Key: VYYJNULXKBNJCT-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-3-fluorophenyl]methanol: is an organic compound that features both difluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a fluorophenyl precursor using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is notable for its operational simplicity and good functional group tolerance .

Industrial Production Methods: Industrial production of [2-(Difluoromethyl)-3-fluorophenyl]methanol may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [2-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Difluoromethyl)-3-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can enhance the performance of materials used in various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-3-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • [2-(Trifluoromethyl)-3-fluorophenyl]methanol
  • [2-(Difluoromethyl)-4-fluorophenyl]methanol
  • [2-(Difluoromethyl)-3-chlorophenyl]methanol

Uniqueness: [2-(Difluoromethyl)-3-fluorophenyl]methanol is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups. This configuration can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Properties

IUPAC Name

[2-(difluoromethyl)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJNULXKBNJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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